Indole vs. Indoline Scaffold Architecture – A Critical Structural Distinction
No direct biological data for the target compound are available in the peer‑reviewed literature or in public bioactivity databases. The closest characterised analog is 1‑(3,4‑dimethylphenyl)‑3‑(2‑hydroxy‑2‑(1‑methylindolin‑5‑yl)ethyl)urea (CAS 1705755‑45‑8), which contains a saturated indoline ring instead of the aromatic indole present in the target. The indoline analog displays mixed‑type competitive urease inhibition with a Ki of 14 nM and an IC50 of 83 nM against Helicobacter pylori urease in cell‑free assays, while the intact‑cell IC50 is 360 nM [1]. Because the indole → indoline saturation alters ring planarity, electron density, and hydrogen‑bonding capability, the target indole congener is anticipated to possess a distinct, non‑interchangeable activity signature; however, no quantitative comparison can be made at present.
| Evidence Dimension | Urease inhibition potency (Ki / IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 1‑(3,4‑dimethylphenyl)‑3‑(2‑hydroxy‑2‑(1‑methylindolin‑5‑yl)ethyl)urea (CAS 1705755‑45‑8): Ki = 14 nM, IC50 (enzyme) = 83 nM, IC50 (intact cell) = 360 nM [1] |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | Helicobacter pylori ATCC 43504 urease; mixed‑type competitive inhibition (Lineweaver‑Burk); cell‑free ammonia production assay (indophenol method) |
Why This Matters
For procurement decisions in anti‑urease or anti‑H. pylori programs, the indoline analog cannot be assumed to serve as a valid surrogate for the indole target; experimental validation is mandatory.
- [1] BindingDB entry BDBM50493380 (CHEMBL2425469). Affinity data for 1‑(3,4‑dimethylphenyl)‑3‑(2‑hydroxy‑2‑(1‑methylindolin‑5‑yl)ethyl)urea. Accessed 28 April 2026. View Source
